1-Azido-4-tert-butylcyclohexane
Overview
Description
1-Azido-4-tert-butylcyclohexane is an organic compound characterized by the presence of an azido group (-N3) attached to a cyclohexane ring, which also bears a bulky tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-4-tert-butylcyclohexane can be synthesized through the nucleophilic substitution reaction of 4-tert-butylcyclohexyl chloride with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-4-tert-butylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide in DMF or DMSO.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes or alkenes in the presence of a copper catalyst.
Major Products:
Substitution: Various substituted cyclohexanes.
Reduction: 4-tert-butylcyclohexylamine.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
1-Azido-4-tert-butylcyclohexane finds applications in several scientific research areas:
Mechanism of Action
The mechanism by which 1-azido-4-tert-butylcyclohexane exerts its effects is primarily through the reactivity of the azido group. This group can undergo various transformations, such as reduction to an amine or cycloaddition to form triazoles. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules .
Comparison with Similar Compounds
1-Azido-4-methylcyclohexane: Similar structure but with a methyl group instead of a tert-butyl group.
1-Azido-4-ethylcyclohexane: Contains an ethyl group instead of a tert-butyl group.
1-Azido-4-isopropylcyclohexane: Features an isopropyl group instead of a tert-butyl group.
Uniqueness: 1-Azido-4-tert-butylcyclohexane is unique due to the presence of the bulky tert-butyl group, which influences its steric properties and reactivity. This bulkiness can affect the compound’s conformational preferences and the outcomes of its chemical reactions, making it distinct from other azido-substituted cyclohexanes .
Properties
IUPAC Name |
1-azido-4-tert-butylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-10(2,3)8-4-6-9(7-5-8)12-13-11/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWVOMSPCIUBES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30535592 | |
Record name | 1-Azido-4-tert-butylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30535592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31865-35-7 | |
Record name | 1-Azido-4-tert-butylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30535592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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